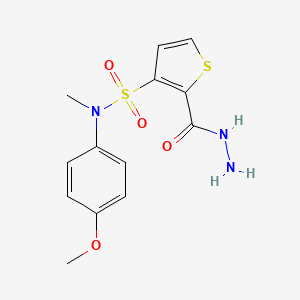

2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide is a sulfonamide-based molecule that has been studied for its potential as a carbonic anhydrase inhibitor. Carbonic anhydrases (CAs) are enzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition has been explored for therapeutic applications in various medical fields. The compound is structurally related to other sulfonamides that have been tested against a range of carbonic anhydrase isoforms, showing varying degrees of inhibitory activity.

Synthesis Analysis

Although the provided data does not include specific details on the synthesis of 2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide, related compounds with similar structures have been synthesized and tested for their inhibitory activity against carbonic anhydrase isoforms. These compounds typically involve the introduction of various substituents on the phenyl ring, which can significantly influence their activity and selectivity towards different CA isoforms.

Molecular Structure Analysis

The molecular structure of related sulfonamides has been analyzed through X-ray crystallography, particularly the adducts formed with carbonic anhydrase isoforms. These studies reveal the interactions between the inhibitor and the enzyme, which are crucial for understanding the inhibitory mechanism and for designing more effective inhibitors. The interactions often involve hydrogen bonds and hydrophobic contacts that contribute to the affinity of the sulfonamide for the enzyme active site.

Chemical Reactions Analysis

The primary chemical reaction of interest for sulfonamide-based inhibitors is their interaction with carbonic anhydrase enzymes. These inhibitors typically bind to the zinc ion in the active site of the enzyme, displacing the water molecule and thus preventing the hydration of carbon dioxide. The strength and selectivity of this interaction depend on the structure of the sulfonamide and the isoform of the carbonic anhydrase.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide inhibitors, including solubility, stability, and molecular weight, are important for their potential as drugs. These properties can affect the compound's bioavailability, distribution, metabolism, and excretion. The presence of functional groups such as methoxy can influence these properties and thus the compound's overall pharmacokinetic profile.

Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition

One significant application of 2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide derivatives is as inhibitors of carbonic anhydrase (CA). These compounds exhibit potent inhibition against mammalian carbonic anhydrase isoforms, including those associated with tumors (CA IX and XII). Due to this, they are considered promising candidates for the development of diagnostic tools or therapeutic agents targeting tumor-associated CAs (Güzel et al., 2009). Moreover, these inhibitors have shown efficacy against a range of human isoforms with medical applications, including CA I, II, VA, VB, VII, IX, and XII, indicating their potential in structure-based drug design (Güzel et al., 2010).

Enzyme Inhibition in Pathogens

These sulfonamides also show strong inhibition against the beta-carbonic anhydrases from pathogenic fungi, such as Cryptococcus neoformans and Candida albicans, which makes them interesting candidates for antifungal therapies (Güzel et al., 2010). Furthermore, their inhibitory action against carbonic anhydrases from Mycobacterium tuberculosis suggests potential uses in developing antimycobacterial agents with alternative mechanisms of action (Güzel et al., 2009).

Antitumor Potential

Synthesized derivatives of this compound have shown promise as antiproliferative agents against various cancer cell lines, suggesting their potential utility in cancer treatment (Pawar et al., 2018). Additionally, their selective inhibition of tumor-associated human carbonic anhydrase isoforms IX and XII, with low nanomolar potency, further underlines their relevance in cancer research (Demir-Yazıcı et al., 2019).

Antimicrobial and Antiviral Activities

Studies have also demonstrated the antimicrobial properties of sulfonamides derived from 2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide, making them effective against various pathogenic strains of bacteria (Ahmad & Farrukh, 2012). Additionally, certain derivatives have shown antiviral activities, particularly against tobacco mosaic virus (Chen et al., 2010).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(hydrazinecarbonyl)-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S2/c1-16(9-3-5-10(20-2)6-4-9)22(18,19)11-7-8-21-12(11)13(17)15-14/h3-8H,14H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMNEGCPKSXZBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=C(SC=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B3010053.png)

![4-((6-((4-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B3010054.png)

![N-(4-chlorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B3010057.png)

![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B3010060.png)

![2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B3010067.png)

![Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate](/img/structure/B3010068.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B3010070.png)

![2-[2-(Cyclohexen-1-yl)ethylamino]-4-(2,4-dimethylanilino)-4-oxobutanoic acid](/img/structure/B3010071.png)